diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This is followed by the introduction of the diethyl ester groups at the 3 and 5 positions of the pyrazole ring. The reaction conditions often include:
Reagents: Ethyl acetoacetate, phenylhydrazine, diethyl oxalate.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.
Solvents: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the original compound.
Scientific Research Applications
Chemistry
In organic chemistry, diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological activities. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate
- Diethyl (2-oxo-1-phenylethyl)phosphonate
Uniqueness
Compared to similar compounds, diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 1-phenacylpyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISBHYDADHQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.